

understanding the structure of 18:1 Lysyl-DOPG

Author: BenchChem Technical Support Team. **Date:** December 2025

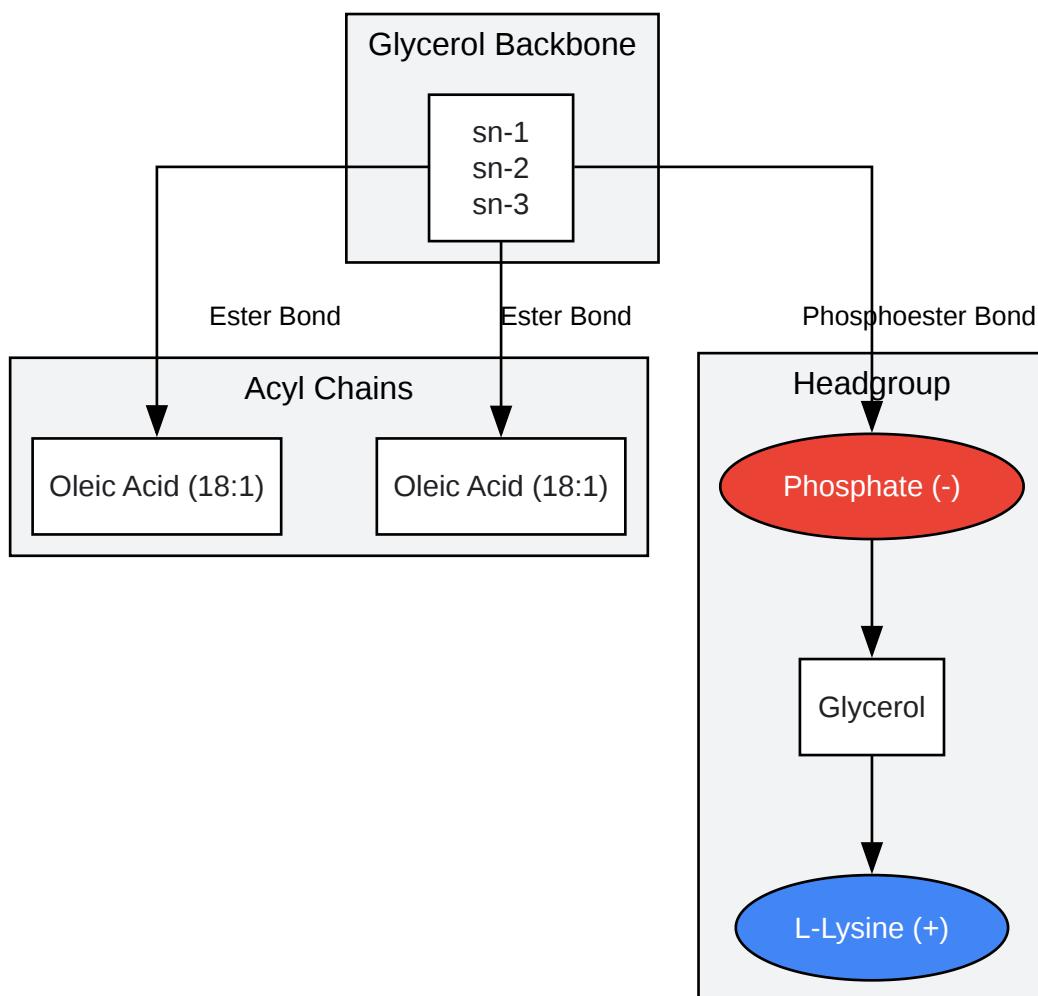
Compound of Interest

Compound Name: *18:1 Lysyl PG*

Cat. No.: *B15624159*

[Get Quote](#)

An In-depth Technical Guide on the Structure and Function of 18:1 Lysyl-DOPG


Introduction

1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))], commonly known as **18:1 Lysyl PG** or Lysyl-DOPG, is a cationic phospholipid of significant interest in bacteriology and drug development.^{[1][2]} It is a key component of the cell membranes of many Gram-positive bacteria, including the pathogenic species *Staphylococcus aureus*.^{[3][4]} The defining feature of Lysyl-DOPG is the addition of a lysine residue to the headgroup of phosphatidylglycerol (PG), a modification that fundamentally alters the electrostatic properties of the bacterial cell surface.^[3] This structural change is a primary mechanism by which bacteria develop resistance to positively charged cationic antimicrobial peptides (cAMPs), a crucial component of the innate immune system.^{[4][5]} The synthesis of Lysyl-DOPG is catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, making MprF a promising target for novel antimicrobial therapies aimed at resensitizing resistant bacteria to host defenses and existing antibiotics.^{[3][4][5]} This guide provides a detailed examination of the structure, biophysical properties, biological function, and relevant experimental methodologies associated with 18:1 Lysyl-DOPG.

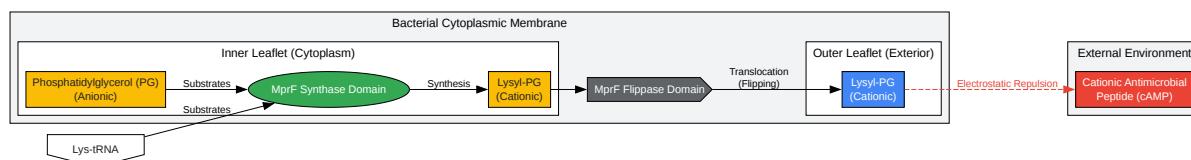
Chemical Structure of 18:1 Lysyl-DOPG

The structure of 18:1 Lysyl-DOPG is derived from the anionic phospholipid 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1'-glycerol) (DOPG).^{[6][7]} The nomenclature "18:1" specifies the acyl chains, while "Lysyl-DOPG" describes the entire molecule.

- Acyl Chains (18:1): The molecule contains two oleic acid chains attached to the sn-1 and sn-2 positions of the glycerol backbone.[8][9] Oleic acid is a monounsaturated omega-9 fatty acid with 18 carbon atoms and one cis double bond at the 9th carbon position (18:1 cis-9).[10][11] Its chemical formula is $\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOH}$.[10][11] These unsaturated fatty acid tails contribute to the fluidity of the membrane, as DOPG has a low phase transition temperature (T_m) of -18°C.[6]
- Glycerol Backbone: A central three-carbon glycerol molecule serves as the structural foundation, linking the two fatty acid tails via ester bonds and the phosphate group.[12]
- Phosphate Group: A phosphate group links the glycerol backbone to the headgroup, creating the characteristic phosphodiester bond of a phospholipid. This group carries a negative charge at physiological pH.[12]
- Glycerol Headgroup: In the parent molecule DOPG, the phosphate is attached to a second glycerol molecule, which constitutes the headgroup.[8][12]
- Lysine Modification: The key structural feature of Lysyl-DOPG is the covalent attachment of an L-lysine amino acid to the glycerol headgroup.[3][13] This addition introduces two amine groups (α and ϵ), which are protonated at physiological pH, conferring a net positive charge to the headgroup.[14] This modification effectively changes the overall charge of the phospholipid from anionic (PG, charge of -1) to cationic (Lysyl-PG, charge of +1).[3]

[Click to download full resolution via product page](#)

Caption: Structural components of 18:1 Lysyl-DOPG.


Biological Role and Signaling Pathway

The primary biological function of Lysyl-DOPG is to provide resistance against cationic antimicrobial peptides (cAMPs).^[4] Bacterial membranes are typically rich in anionic lipids like phosphatidylglycerol (PG) and cardiolipin, giving the cell surface a net negative charge.^{[3][14]} This negative charge facilitates the initial electrostatic attraction of positively charged cAMPs, the first step in their membrane-disrupting mechanism.

The MprF enzyme modifies the membrane composition to counter this threat.^[3] MprF is a bifunctional protein with a C-terminal synthase domain and an N-terminal flippase (translocase) domain.^{[3][5]} The signaling and resistance pathway proceeds as follows:

- **Synthesis:** The synthase domain, located on the cytoplasmic face of the membrane, catalyzes the transfer of L-lysine from a charged tRNA molecule (Lys-tRNA) to the 3'-hydroxyl group of the PG headgroup.^[3] This reaction forms Lysyl-PG.
- **Translocation:** The flippase domain then translocates the newly synthesized Lysyl-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.^{[3][5]} This step is critical, as the lipid must be present on the cell surface to interact with external threats.^[3]
- **Charge Repulsion:** The accumulation of cationic Lysyl-PG on the outer leaflet reduces the net negative surface charge of the bacterium, in some cases creating a net positive charge.^[3] This creates an electrostatic barrier that repels incoming cAMPs, preventing them from binding to and disrupting the bacterial membrane.^{[4][5]}

This MprF-mediated modification is an adaptive response, and its expression can be upregulated by environmental factors such as acidic pH or the presence of cAMPs.^{[4][5]}

[Click to download full resolution via product page](#)

Caption: MprF-mediated synthesis and translocation of Lysyl-PG for cAMP resistance.

Quantitative Data

The following table summarizes key quantitative properties of 18:1 Lysyl-DOPG and its role in model membrane systems.

Property	Value	Source(s)
Chemical Identity		
IUPAC Name	[(2S)-6-azaniumyl-1-[3- [(2R)-2,3-bis[[Z]-octadec-9- enoyl]oxy]propoxy]- hydroxyphosphoryloxy-2- hydroxypropoxy]-1-oxohexan- 2-yl]azanium;dichloride	[15]
Synonyms	Lysyl-DOPG, 1,2-dioleoyl-sn- glycero-3-[phospho-rac-(3- lysyl(1-glycerol))]	[1][15][16]
CAS Number	1246303-07-0	[1][2][15][16]
Molecular Formula	C ₄₈ H ₉₃ Cl ₂ N ₂ O ₁₁ P	[2][16]
Molecular Weight	976.14 g/mol	[2][15][16]
Purity	>99% (by TLC)	[2][16]
Biophysical Parameters		
Parent Lipid (DOPG) T _m	-18 °C	[6]
Saturated Analogue (Lysyl- DPPG) T _m	~40 °C	[13]
Functional Data		
Lysyl-PG in S. aureus (stationary phase)	Up to 38% of total phospholipids	[13]
Effect on Membrane Permeability	30 mol% Lysyl-DOPG in vesicles abolishes peptide- induced dye leakage	[17]
Peptide Binding Affinity	Dissociation constant (K _D) is largely unaffected by up to 30 mol% Lysyl-DOPG	[17]

Experimental Protocols

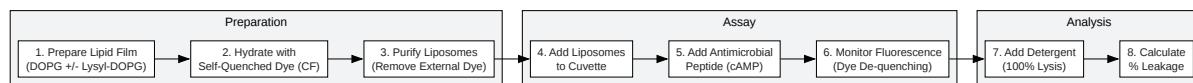
Synthesis of Lysyl-Phospholipids

The chemical synthesis of Lysyl-PG is a multi-step process typically performed by specialty suppliers. A generalized laboratory approach involves the coupling of a protected lysine derivative to a dialkylated amino acid, which serves as the lipid anchor.

- **Lipid Anchor Synthesis:** A long-chain dialkylamine is formed by coupling a fatty acid to a primary amine (e.g., oleylamine) followed by reduction of the amide.[18]
- **Functionalization:** The dialkylamine is functionalized with a protected acid (e.g., t-butyl bromoacetate) to create a protected trialkylamino acid.[18]
- **Coupling:** Following deprotection, the carboxylic acid group is coupled to the α -amine of a protected lysine derivative (e.g., with side chains protected by Boc or Fmoc groups).[18]
- **Deprotection:** Global deprotection of the side-chain protecting groups yields the final ionizable lysine-based lipid.[18]
- **Purification:** The final product is purified using high-performance flash chromatography (HPFC) or high-performance liquid chromatography (HPLC).[18][19]

Preparation of Lysyl-DOPG Liposomes

Liposomes (vesicles) are used as model membrane systems to study the biophysical effects of Lysyl-DOPG.


- **Lipid Film Formation:** Appropriate amounts of phospholipids (e.g., DOPG and Lysyl-DOPG) are dissolved in an organic solvent like chloroform/methanol (2:1, v/v) in a round-bottom flask.[13] The solvent is then removed under a stream of nitrogen gas, followed by drying under high vacuum for several hours to form a thin lipid film on the flask wall.[13][18]
- **Hydration:** The dry lipid film is hydrated with a desired aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0). The mixture is agitated by vigorous vortexing above the lipid phase transition temperature to form multilamellar vesicles (MLVs).[13]

- Vesicle Sizing (Optional): To produce small unilamellar vesicles (SUVs) of a defined size, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[17]

Membrane Perturbation (Dye Leakage) Assay

This assay measures the ability of a substance (e.g., a cAMP) to disrupt a lipid bilayer.

- Encapsulation: During the hydration step of liposome preparation (Protocol 5.2), the buffer used contains a fluorescent dye at a self-quenching concentration (e.g., 50-100 mM carboxyfluorescein, CF).[17]
- Purification: Untrapped, external dye is removed by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).[17]
- Fluorescence Measurement: The dye-filled liposomes are diluted in a cuvette, and a baseline fluorescence reading (I_0) is taken. The antimicrobial peptide is then added.
- Data Acquisition: The increase in fluorescence intensity (I_t) is monitored over time as the peptide perturbs the membrane, causing dye leakage, dilution, and de-quenching.[17]
- Normalization: After the reaction plateaus, a detergent (e.g., Triton X-100) is added to completely lyse all vesicles and release 100% of the dye, giving a maximum fluorescence reading (I_{max}).[17] The percent leakage at time t is calculated as: % Leakage = $[(I_t - I_0) / (I_{max} - I_0)] * 100$.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the membrane perturbation dye leakage assay.

Conclusion

18:1 Lysyl-DOPG is a structurally and functionally vital phospholipid in the field of bacterial resistance. Its simple modification—the addition of a lysine to a PG headgroup—confers a powerful defense mechanism against host-derived antimicrobial peptides by reversing the membrane surface charge.[3][4] Understanding the detailed structure of Lysyl-DOPG, the MprF pathway that synthesizes it, and the biophysical consequences of its presence in membranes provides a robust foundation for researchers in microbiology and drug development. The experimental protocols detailed herein offer established methods for investigating these properties in a laboratory setting. Targeting the MprF enzyme to inhibit Lysyl-DOPG production remains a compelling strategy for the development of new therapeutics to combat antibiotic-resistant bacterial infections.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 18:1 Lysyl PG powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of *Staphylococcus aureus* to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of *Staphylococcus aureus* to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Item - Structural comparison of DOPG and DOPC lipid headgroups. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Oleic acid - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]
- 13. Structure and Thermotropic Behavior of the *Staphylococcus aureus* Lipid Lysyl-Dipalmitoylphosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. liposomes.bocsci.com [liposomes.bocsci.com]
- 16. avantiresearch.com [avantiresearch.com]
- 17. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [understanding the structure of 18:1 Lysyl-DOPG]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15624159#understanding-the-structure-of-18-1-lysyl-dopg\]](https://www.benchchem.com/product/b15624159#understanding-the-structure-of-18-1-lysyl-dopg)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com